N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide is a compound with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics.
Preparation Methods
The synthesis of N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-aminophenyl and thiophene-2-carboxylic acid derivatives under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment or in the presence of a suitable solvent . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide can be compared with other thiophene derivatives and similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Other thiophene derivatives: These compounds share similar structural features but may differ in their specific applications and biological activities.
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33g/mol |
IUPAC Name |
N-[(Z)-1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13N3OS/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,14H2,1H3,(H,16,17)/b15-9- |
InChI Key |
PMLFYBIRTNZFGK-DHDCSXOGSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC(=CC=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)N |
solubility |
35.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.